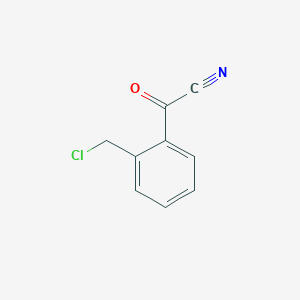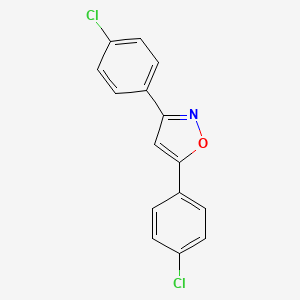
2-(Chloromethyl)benzoyl cyanide
Descripción general
Descripción
2-(Chloromethyl)benzoyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzoyl cyanide, where a chloromethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(Chloromethyl)benzoyl cyanide typically involves the reaction of benzoyl chloride with an alkali metal cyanide or transition metal cyanide. The reaction is often carried out in an organic solvent under controlled conditions to ensure high yield and purity . Another method involves the chloromethylation of benzoyl cyanide using chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves stringent control of temperature, pressure, and reactant concentrations to maintain product quality and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions include substituted benzoyl cyanides, benzoyl cyanide derivatives, and carboxylic acids .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)benzoyl cyanide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)benzoyl cyanide involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Benzoyl Cyanide: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)benzoyl Cyanide: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and the types of reactions it undergoes.
2-(Methoxymethyl)benzoyl Cyanide: Contains a methoxymethyl group, which makes it less reactive compared to the chloromethyl derivative.
Uniqueness: 2-(Chloromethyl)benzoyl cyanide is unique due to its highly reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propiedades
Número CAS |
155380-13-5 |
|---|---|
Fórmula molecular |
C11H11ClNO3- |
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1 |
Clave InChI |
UGKYJHSPZNOBQL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CCl)C(=O)C#N |
SMILES canónico |
CCON=C(C1=CC=CC=C1CCl)C(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
